Sodium perfluorononanesulfonate

描述

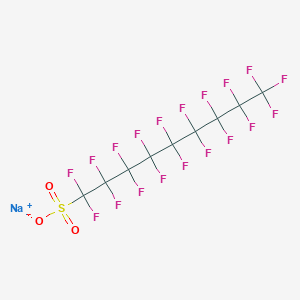

Structure

2D Structure

属性

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF19O3S.Na/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQJWNHEORPRL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893308 | |

| Record name | Sodium Perfluorononanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98789-57-2 | |

| Record name | Sodium Perfluorononanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Global Distribution of Sodium Perfluorononanesulfonate

Geographic Distribution and Long-Range Environmental Transport

The chemical stability and persistence of PFNS contribute to its widespread geographic distribution, including its presence in remote ecosystems far from direct sources of contamination.

The detection of PFNS and other PFAS in remote environments such as the Arctic and Antarctic provides compelling evidence of their long-range transport mdpi.comnih.govdiva-portal.org.

Oceanic Transport: Ocean currents are a primary pathway for the global distribution of non-volatile PFAS like PFOS diva-portal.orgresearchgate.net. Studies have documented a north-to-south decreasing trend of PFAAs in the Atlantic Ocean from 40°N to the Equator, with elevated levels of ΣPFASs in the North Atlantic researchgate.net.

Atmospheric Transport: Volatile PFAS precursors can be transported through the atmosphere over long distances and subsequently degrade to form persistent compounds like PFNS, which are then deposited in remote areas diva-portal.org. This atmospheric deposition is considered a primary input of PFAS to remote lakes in regions like East Antarctica and the Canadian High Arctic mdpi.com. The Tibetan Plateau and the Arctic show evidence of long-range transport, with climatic factors influencing deposition mdpi.com.

Wildlife Contamination: The widespread presence of PFOS in the tissues of wildlife from both urbanized and remote locations, including polar bears, albatrosses, and seals, further demonstrates the global distribution of these compounds grondrecht.eunih.gov.

While specific data on the latitudinal and longitudinal concentration gradients of PFNS are not extensively detailed in the provided search results, the distribution patterns of other PFAS offer insights into potential trends. The observed north-to-south decreasing concentration of PFAAs in the Atlantic Ocean suggests a transport from industrialized regions in the Northern Hemisphere towards the south researchgate.net. This indicates that concentrations of PFNS are likely to be higher in and closer to industrialized areas and decrease with distance towards more remote regions.

Temporal Trends in Environmental Concentrations

The temporal trends of PFAS in the environment are heavily influenced by patterns of their production and use, as well as subsequent regulatory measures. For many legacy PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), a general downward trend in environmental and biological concentrations has been observed in many parts of the world since the early 2000s. This decline is largely attributed to the voluntary phase-out of production by major manufacturers and subsequent international regulations like the Stockholm Convention on Persistent Organic Pollutants.

However, the trends for longer-chain PFAS, a group that includes PFNS, are not as straightforward. Some studies have indicated that concentrations of certain long-chain PFAS, such as perfluorononanoic acid (PFNA), initially increased or remained stable even as PFOS levels began to decline. This has been hypothesized to be a result of the use of alternative fluorinated compounds that can degrade into these persistent long-chain substances, or continued production and use in different parts of the world.

Human blood serum analysis provides a valuable indicator of environmental exposure to PFAS. While specific data for PFNS is scarce, studies on broader categories of PFAS have shown distinct temporal patterns. For instance, data from the U.S. National Health and Nutrition Examination Survey (NHANES) has been instrumental in demonstrating the decline of legacy PFAS in the American population. Conversely, some research has pointed to increasing or stable trends for some longer-chain PFAS during certain periods. For example, a study analyzing data from the Australian Human Biomonitoring Program and the U.S. NHANES found that while PFOS, PFOA, and PFHxS concentrations significantly decreased after 2002-2003, PFNA concentrations increased until 2009–2010 before beginning to decline in both Australia and the U.S. dtu.dk This suggests that the environmental behavior and temporal trends of longer-chain PFAS like PFNS may differ from their shorter-chain counterparts.

General Temporal Trends of Long-Chain PFAS in Human Serum

Wildlife, particularly apex predators in aquatic and terrestrial ecosystems, serve as important sentinels for environmental contamination. Studies on various animal species have often shown detectable levels of a range of PFAS. Temporal trend studies in wildlife have mirrored the findings in humans to some extent, with declining concentrations of legacy PFAS in many species. However, trends for longer-chain PFAS in wildlife have been inconsistent across different species and geographic locations. For example, in Arctic wildlife, while PFOS concentrations in some polar bear populations increased from the 1980s to the mid-2000s before showing signs of leveling off or decreasing, concentrations of PFNA showed a more consistent increasing trend over a similar period in both ringed seals and polar bears. This highlights the complex bioaccumulation dynamics and differing environmental fates of various PFAS compounds.

Long-term monitoring of PFAS in abiotic environmental compartments like water and sediment is crucial for understanding their persistence and transport. While PFOS is a frequently detected PFAS in aquatic environments, data for PFNS is less common. Temporal trend analysis of sediment cores can provide a historical record of contamination. Studies of sediment cores have often shown that PFAS concentrations began to increase significantly in the mid-20th century, coinciding with the start of their large-scale production. While concentrations of legacy PFAS may be showing a decline in surface sediments in some areas, the persistence of these compounds means they will remain in the environment for the foreseeable future. A one-year monitoring study in a macrotidal estuary observed moderate seasonal variations in PFAS levels, with long-chain PFCAs and PFOS being dominant in suspended particulate matter and biota.

Illustrative Temporal Trends of Perfluorosulfonates (PFSAs) in Environmental Media

Sources and Environmental Release Pathways of Sodium Perfluorononanesulfonate

Aqueous Film Forming Foams (AFFF) as Primary Sources

Aqueous Film Forming Foams (AFFF) are a major and direct source of Sodium Perfluorononanesulfonate (B13422773) and other PFAS compounds into the environment. alaska.govpfasproject.comnih.govnih.gov These firefighting foams, developed in the 1960s, are highly effective against flammable liquid fires and have been used extensively at military bases, airports, and firefighter training facilities. pfasproject.comitrcweb.orgsciepub.comitrcweb.org

Historically, many AFFF formulations were produced using perfluorooctane (B1214571) sulfonate (PFOS)-based chemistry, which also contained other PFAS compounds, including precursors that can degrade into PFNS. alaska.govpfasproject.com Although manufacturing of PFOS-based AFFF was phased out by the primary U.S. manufacturer in the early 2000s, stockpiles of these older foams may still exist and be in use. alaska.govpfasproject.com Modern AFFF formulations have shifted towards fluorotelomer-based chemistry, but these can also contain and break down into various PFAS. alaska.govnih.gov

The release of AFFF into the environment occurs through several pathways:

Emergency Firefighting: During incidents involving flammable liquid fires, large volumes of AFFF are applied, leading to direct contamination of soil and water. nih.gov

Firefighter Training: Routine training exercises have historically involved the discharge of AFFF, resulting in localized but significant environmental contamination. pfasproject.com

System Testing and Accidental Discharges: Testing of fire suppression systems and accidental releases also contribute to the environmental load of PFNS and other PFAS. pfasproject.com

AFFF-related contamination is a significant concern at sites where these foams have been consistently used, leading to the contamination of groundwater and surface water. pfasproject.comnih.gov

Waste Management Facilities and Effluents

Waste management facilities, including landfills and wastewater treatment plants, are significant secondary sources of Sodium Perfluorononanesulfonate in the environment.

Landfill Leachate Contributions

Landfills receive a wide array of consumer and industrial products that contain PFAS, as well as industrial waste and sewage sludge. alaska.govpfasproject.comnih.govresearchgate.net As these materials degrade, PFAS, including PFNS, can leach out and contaminate the liquid that percolates through the landfill, known as leachate. researchgate.netresearchgate.netubc.ca

Studies have consistently detected various PFAS in landfill leachate, with concentrations varying widely depending on the age of the landfill, the types of waste it contains, and climatic conditions. researchgate.netcswab.orgresearchgate.net While shorter-chain PFAS are often found in higher concentrations, longer-chain compounds like PFNS are also present. researchgate.net Landfill leachate can be a significant source of PFAS contamination to the surrounding environment, potentially impacting groundwater and surface water. researchgate.netnih.gov The estimated annual release of total PFAS from a single landfill via leachate can be substantial, highlighting the collective impact of these facilities. cswab.org

Wastewater Treatment Plant Discharges and Biosolid Application

Wastewater treatment plants (WWTPs) receive PFAS from various sources, including industrial discharges and domestic wastewater containing residues from consumer products. pdhacademy.comresearchgate.netepa.gov Conventional wastewater treatment processes are generally ineffective at removing PFAS. pdhacademy.com Consequently, these compounds can be discharged into the environment through treated effluent and concentrated in the solid residue known as biosolids or sewage sludge. pdhacademy.comresearchgate.net

The land application of biosolids as a fertilizer is a widespread practice that introduces PFAS, including PFNS, directly into agricultural soils. pdhacademy.comresearchgate.netresearchgate.net This practice can lead to the contamination of soil, groundwater, and crops. researchgate.netresearchgate.netnih.gov Studies have shown that long-chain PFAS, such as PFOS, tend to be dominant in biosolids, but a range of other PFAS, including PFNS, are also detected. researchgate.netresearchgate.net The application of PFAS-laden biosolids creates a cycle where these persistent chemicals are returned to the environment, potentially entering the food chain. researchgate.netresearchgate.net

Below is a table summarizing the detection of various PFAS in U.S. biosolids from a 2001 national survey.

Contribution from Commercial and Consumer Product Life Cycles

A wide variety of commercial and consumer products have historically contained or been treated with PFAS to impart desirable properties like water, stain, and grease resistance. researchgate.netsgs.comcleanwater.orgnih.govul.com These products represent a diffuse source of this compound to the environment throughout their life cycle, from manufacturing to use and disposal. researchgate.net

Examples of products that may contain PFAS include:

Textiles and Carpets: Outdoor clothing, carpets, and upholstery have been treated with PFAS to make them stain and water-resistant. nih.govul.com

Food Packaging: Paper and cardboard food packaging, such as microwave popcorn bags and fast-food wrappers, have used PFAS to prevent grease from soaking through. nih.govmeasurlabs.com

Non-stick Cookware: The manufacturing of non-stick coatings for cookware has involved the use of PFAS. sgs.com

Cosmetics and Personal Care Products: Some cosmetics and personal care products may contain PFAS. measurlabs.comqima.com

The release of PFNS from these products can occur during their use (e.g., wear and tear of textiles) and especially after they are discarded and end up in landfills, where the chemicals can leach into the environment. researchgate.netnih.gov

Agricultural Pathways and Environmental Loading

The primary agricultural pathway for the introduction of this compound into the environment is through the application of contaminated biosolids to farmland. measurlabs.commsu.edufood-safety.comslenvironment.com Biosolids, the solid organic matter recovered from the wastewater treatment process, can contain a mixture of PFAS, including PFNS. pdhacademy.comresearchgate.net When these biosolids are used as a fertilizer, these persistent chemicals are transferred to the soil. researchgate.netnih.gov

Once in the soil, PFNS can be taken up by crops, leading to potential contamination of the food supply. pdhacademy.com It can also migrate through the soil profile and contaminate groundwater, which may be used for irrigation or as a source of drinking water. nih.gov The long-term and repeated application of contaminated biosolids can lead to the accumulation of PFAS in agricultural environments. researchgate.netnih.gov

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Transport Mechanisms of Sodium Perfluorononanesulfonate

Environmental Persistence and Stability Characterization of Sodium Perfluorononanesulfonate (B13422773)

The environmental persistence of Sodium Perfluorononanesulfonate (PFNS) is a defining characteristic, rendering it a subject of significant scientific and regulatory scrutiny. This persistence is primarily attributed to the inherent stability of its molecular structure, particularly the carbon-fluorine (C-F) bonds.

Resistance to Biotic Degradation Processes (Aerobic and Anaerobic Biodegradation)

This compound is highly resistant to both aerobic and anaerobic biodegradation. The fully fluorinated alkyl chain effectively shields the carbon backbone from enzymatic attack by microorganisms. The high electronegativity of the fluorine atoms and the strength of the C-F bonds prevent the typical oxidation-reduction reactions that microbes use to break down organic compounds.

Research on the biodegradability of a structurally similar but novel fluorosurfactant, Sodium p-perfluorous nonenoxybenzenesulfonate (OBS), in a 28-day test indicated that the compound was not readily biodegradable, suggesting significant recalcitrance to biological processes. researchgate.net While not directly on this compound, these findings for a complex fluorinated compound support the general understanding of the high biological stability of perfluorinated substances. Studies on the broader class of PFAS have consistently shown their persistence against microbial degradation under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. researchgate.net

Influence of the Perfluorinated Moiety and C-F Bond Stability

The exceptional stability of this compound is a direct consequence of its perfluorinated moiety and the inherent strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry. This high bond energy means that a significant amount of energy is required to break it, a condition not typically met in the natural environment.

The substitution of hydrogen atoms with fluorine atoms along the carbon chain has several profound effects:

High Bond Strength: The C-F bond dissociation energy is significantly higher than that of carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds, making it resistant to chemical and biological attack.

Steric Shielding: The fluorine atoms are larger than hydrogen atoms and create a protective sheath around the carbon backbone, sterically hindering the approach of enzymes or chemical reactants.

This combination of factors results in a molecule that persists in the environment for extended periods, leading to its classification as a "forever chemical."

Transport Dynamics Across Environmental Media

The movement of this compound through the environment is governed by its physicochemical properties, including its surfactant nature and its persistence.

Advection and Dispersion in Aqueous Systems

In aqueous systems, the transport of this compound is primarily driven by advection (the bulk movement of water) and dispersion (spreading due to variations in water flow and molecular diffusion). As a surfactant, it possesses both a hydrophobic (the perfluorinated tail) and a hydrophilic (the sulfonate headgroup) portion. This amphiphilic character causes it to partition at interfaces, such as the air-water interface and the sediment-water interface. enviro.wiki

The sorption of perfluoroalkyl acids (PFAAs) to solids in aquatic environments is influenced by factors such as the organic carbon content of the sediment and the presence of other chemicals. enviro.wikinih.gov For instance, in soils with low organic carbon, the presence of non-aqueous phase liquids (NAPLs) can increase the sorption of some PFAAs. nih.gov This partitioning behavior can affect the retardation of this compound transport in groundwater and surface water systems. nih.govnccoast.org

Atmospheric Transport Mechanisms (Gas Phase, Particulate, Precursor Transformation)

While this compound itself is not highly volatile due to its ionic nature, atmospheric transport plays a crucial role in its global distribution. nih.gov This occurs through a few key mechanisms:

Transport of Volatile Precursors: More volatile precursor compounds, such as perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF)-based compounds, can be emitted into the atmosphere. industrialchemicals.gov.aufigshare.com These precursors can undergo long-range atmospheric transport before being transformed into the highly persistent perfluorooctane sulfonate (PFOS) and, by analogy, other long-chain perfluoroalkyl sulfonates like this compound. figshare.comresearchgate.net

Particulate-Bound Transport: this compound can adsorb onto atmospheric particles (aerosols) and be transported over long distances by wind currents. industrialchemicals.gov.au

Sea Spray Aerosolization: As a surfactant, this compound can accumulate at the surface of water bodies. Wind and wave action can then generate sea spray aerosols containing the compound, which can be transported in the atmosphere. nccoast.org

The atmospheric degradation of volatile precursors is a significant indirect source of perfluorinated acids in the environment, contributing to their presence in remote regions far from direct emission sources. rsc.orgresearchgate.net

Data Tables

Table 1: Summary of Environmental Fate and Transport Characteristics of this compound (based on analogous compounds)

| Characteristic | Finding | Primary Influencing Factors |

| Abiotic Degradation | Highly Resistant | Strength of C-F bond, chemical inertness of perfluorinated chain. |

| Biotic Degradation | Highly Resistant | Steric shielding by fluorine atoms, resistance to enzymatic attack. |

| Aqueous Transport | Mobile, subject to partitioning | Advection, dispersion, sorption to organic carbon, interfacial behavior. |

| Atmospheric Transport | Occurs via precursors and particulates | Volatility of precursors, adsorption to aerosols, sea spray generation. |

Sorption and Partitioning Phenomena

The partitioning of this compound between solid, aqueous, and gaseous phases is a critical determinant of its mobility and bioavailability. As an anionic surfactant, its sorption behavior is influenced by both hydrophobic and electrostatic interactions.

The sorption of perfluoroalkyl sulfonates like PFNS to soil and sediment is a primary mechanism controlling their transport in terrestrial and aquatic systems. While specific data for PFNS is limited, research on closely related compounds, particularly perfluorooctane sulfonate (PFOS), provides significant insights into the governing mechanisms.

The primary factors influencing the sorption of these compounds are the organic carbon content and the mineralogy of the soil or sediment. nih.gov

Organic Carbon: Sediment organic carbon is a dominant parameter affecting the sorption of perfluorinated surfactants. nih.gov The hydrophobic perfluorinated carbon tail of the PFNS molecule tends to partition into the organic matter of soils and sediments. This hydrophobic interaction is a key driver of sorption. Studies on various PFAS have consistently shown a positive correlation between the organic carbon content of the sorbent and the extent of PFAS sorption. researchgate.net For instance, research on PFOS has demonstrated that its sorption is significantly higher in soils with a greater percentage of organic matter. researchgate.net It is expected that PFNS, with its longer carbon chain compared to PFOS, would exhibit even stronger hydrophobic interactions and consequently a higher affinity for organic carbon.

Clay Mineralogy and Metal Oxides: While organic carbon is often the primary driver, the mineral fraction of soils and sediments, including clay minerals and iron oxides, also contributes to sorption. researchgate.net Electrostatic interactions can occur between the anionic sulfonate headgroup of PFNS and positively charged sites on mineral surfaces, which are more prevalent under acidic pH conditions. nih.govresearchgate.net For example, PFOS adsorption has been observed on materials like kaolinite (B1170537) and goethite (an iron oxide). umn.edu The surface charge of these minerals is pH-dependent, and at low pH, the increased positive surface charge can enhance the electrostatic attraction of anionic PFAS. frontiersin.org However, the contribution of this mechanism is often considered secondary to hydrophobic interactions, especially in soils with significant organic content. nih.gov

The following table summarizes the key soil and sediment components influencing the sorption of perfluoroalkyl sulfonates, based on studies of related compounds.

| Component | Interaction Mechanism | Effect on Sorption | Relevant Research Findings (on related PFAS) |

| Organic Carbon | Hydrophobic partitioning | Increases sorption with higher organic carbon content. nih.govresearchgate.net | The dominant parameter affecting sorption for perfluorinated surfactants. nih.gov |

| Clay Minerals (e.g., Kaolinite) | Electrostatic attraction | Can contribute to sorption, particularly at lower pH values. researchgate.netumn.edu | PFOS adsorption to kaolinite has been demonstrated. umn.edu |

| Iron Oxides (e.g., Goethite) | Electrostatic attraction | Can contribute to sorption, especially when organic carbon is low. researchgate.netresearchgate.net | Surface area normalized adsorption of PFOS was observed on goethite. umn.edu |

As a surfactant, this compound is expected to accumulate at interfaces between different environmental phases, most notably the air-water interface. This interfacial sorption is a crucial process that can significantly affect its transport, particularly in the vadose (unsaturated) zone of soils and during aerosol transport in the atmosphere.

Research on PFOA and PFOS has shown that these substances readily partition to the air-water interface. nih.gov This behavior is driven by the amphiphilic nature of the molecule: the hydrophobic tail is repelled by water, while the hydrophilic sulfonate headgroup remains in the aqueous phase. mdpi.com This accumulation at the interface can lead to concentrations at the air-water interface that are several orders of magnitude higher than in the bulk water phase, especially at the low concentrations typically found in the environment. nih.gov

Studies have indicated that for PFOS and PFOA, a Freundlich-based model better describes this interfacial uptake at environmentally relevant concentrations than a Langmuir model. nih.gov The interfacial partition coefficient, which quantifies the tendency to accumulate at the interface, has been shown to increase as the bulk water concentration of the PFAS decreases. nih.gov Given its longer, more hydrophobic carbon chain, it is anticipated that PFNS would exhibit an even stronger tendency for interfacial sorption than PFOS. This has important implications for its mobility in unsaturated soils, where it can be retained at the air-water interfaces of soil pores, and for its potential for long-range atmospheric transport via sea spray aerosols.

Bioaccumulation and Biomagnification Studies in Non Human Biota

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

Long-chain perfluoroalkyl substances are known to be readily taken up and accumulated by aquatic organisms from their surrounding environment. Studies have shown that these compounds can be found in a wide range of aquatic species, from invertebrates to large predatory fish and marine mammals.

The accumulation of these substances is influenced by various factors, including the species of organism, its trophic level, and the concentration of the chemical in the water and sediment. For instance, in a study of a freshwater recreational fishery, bioaccumulation factors (BAFs) for perfluoroalkyl substances were found to increase with the length of the carbon chain. nih.gov Log BAFs for C7-C10 perfluorocarboxylic acids (PFCAs) ranged from 0.9 to 4.3, while the log BAF for perfluorooctane (B1214571) sulfonate (PFOS) was around 3.2. nih.gov Substances with log BAF values between 3 and 4 are considered to have a tendency to bioaccumulate, and those with log BAFs of 4 or greater are considered very bioaccumulative. nih.gov

In marine environments, PFOS has been detected in a variety of marine mammals, including dolphins, seals, and whales, with concentrations varying by species and location. nih.govnih.govresearchgate.net For example, a study of marine mammals from the coasts of the Baltic and Mediterranean Seas found PFOS in all wildlife species analyzed. nih.gov Invertebrates in aquatic ecosystems also accumulate these compounds. For instance, PFOS concentrations in shrimp, crab, and starfish from the Western Scheldt estuary showed a pollution gradient, with higher levels near industrial areas. nih.gov

The following table summarizes representative data on the concentration of PFOS, as an analog for sodium perfluorononanesulfonate (B13422773), in various aquatic organisms.

| Organism | Location | Tissue | Concentration (ng/g wet weight) |

| Bottlenose Dolphin | Sarasota Bay, FL | Liver | 1520 nih.govresearchgate.net |

| Ringed Seal | Northern Baltic Sea | Blood | 475 ng/mL nih.govresearchgate.net |

| Common Dolphin | Mediterranean Sea | Liver | up to 878 nih.gov |

| Bluefin Tuna | Mediterranean Sea | Blood | Higher than Swordfish |

| Swordfish | Mediterranean Sea | Blood | Lower than Bluefin Tuna |

| Common Cormorant | Mediterranean Sea | Liver | 61 nih.gov |

| Shrimp (Crangon crangon) | Western Scheldt estuary | Soft tissue | 19 - 520 nih.gov |

| Crab (Carcinus maenas) | Western Scheldt estuary | Soft tissue | 24 - 877 nih.gov |

| Starfish (Asterias rubens) | Western Scheldt estuary | Soft tissue | 9 - 176 nih.gov |

Accumulation in Terrestrial Flora and Fauna

The presence of long-chain PFAS is not limited to aquatic environments. These persistent chemicals have been found to accumulate in terrestrial plants and animals as well. The uptake of these substances by plants from the soil is a key pathway for their entry into terrestrial food webs.

Studies have investigated the soil-to-plant transfer of PFOS, revealing that the transfer factors can be highly variable depending on the plant species and soil characteristics. msu.edu For example, research on perennial forages in Maine showed a relationship between the plant part and PFOS accumulation, as well as differences between legume and grass species. msu.edu

Once in the terrestrial environment, these compounds can accumulate in a variety of wildlife. Research in a Nordic skiing area found higher levels of PFAS in the soil, earthworms, and bank voles within the skiing area compared to a reference area. acs.org Long-chained perfluorocarboxylic acids were dominant in the skiing area. acs.org In a contaminated region in Belgium, high concentrations of PFOS were found in the eggs of several bird species, including the great tit, northern lapwing, and Mediterranean gull, with some of the highest levels ever recorded in wildlife. nih.gov

The table below presents findings on the accumulation of PFOS in terrestrial organisms.

| Organism | Location | Tissue/Sample | Concentration |

| Northern Lapwing | Near a fluoro-chemical plant, Belgium | Eggs | Up to 46,182 ng/g wet weight nih.gov |

| Great Tit | Near a fluoro-chemical plant, Belgium | Eggs | Significantly higher close to the plant |

| Wood Mouse | Contaminated site | Liver | 787 - 22,355 ng/g wet weight |

| Earthworms | Contaminated site | Whole body | 28 - 9000 ng/g wet weight |

| Bank Vole | Nordic Skiing Area | Liver | Higher than reference area acs.org |

Trophic Transfer and Biomagnification Potential in Ecological Food Chains

A significant concern regarding long-chain PFAS is their potential to biomagnify, meaning their concentration increases in organisms at successively higher levels in the food chain. Several studies have demonstrated the trophic transfer and biomagnification of these compounds in both aquatic and terrestrial ecosystems.

A meta-analysis of PFAS in aquatic and terrestrial food webs revealed that, on average, PFAS concentrations double with each trophic level. ecoevorxiv.orgresearchgate.net This indicates widespread biomagnification across different ecosystems. ecoevorxiv.org Trophic Magnification Factors (TMFs), a measure of biomagnification, have been calculated for various PFAS. In a remote terrestrial food chain in the Canadian Arctic consisting of lichen, caribou, and wolves, TMFs were highest for PFCAs with nine to eleven carbons and for PFOS. northerncaribou.ca

In a study of a terrestrial food web in a contaminated area, results suggested biomagnification of PFAS from soil, mushrooms, and berries to bank voles, and from voles to owls. nih.gov Similarly, in a Lake Ontario food web, long-chain PFCAs (C9-C14) and PFOS showed higher concentrations than short-chain PFAS, although the TMFs did not consistently increase with hydrophobicity for the higher molecular weight compounds. usgs.gov

The following table provides examples of Trophic Magnification Factors for long-chain PFAS in different food webs.

| Food Web | Compound | Trophic Magnification Factor (TMF) |

| Canadian Arctic Terrestrial Food Web (Lichen-Caribou-Wolf) | C9-C11 PFCAs | 2.2 - 2.9 northerncaribou.ca |

| Canadian Arctic Terrestrial Food Web (Lichen-Caribou-Wolf) | PFOS | 2.3 - 2.6 northerncaribou.ca |

| Global Aquatic and Terrestrial Food Webs (Meta-analysis) | PFAS (average) | 2.00 ecoevorxiv.orgresearchgate.net |

| Industrial Alternative F-53B (Meta-analysis) | F-53B | 3.07 ecoevorxiv.org |

Comparative Bioaccumulation Patterns Across Species and Ecosystems

The bioaccumulation of long-chain PFAS like sodium perfluorononanesulfonate varies significantly across different species and ecosystems, reflecting differences in physiology, diet, and environmental contamination levels.

In aquatic environments, air-breathing organisms tend to have higher levels of these compounds compared to water-respiring organisms. nih.gov This is evident in the high concentrations of PFOS found in marine mammals. nih.govnih.govresearchgate.net Within a single organism, the distribution of PFAS can also vary, with higher concentrations often found in protein-rich tissues like the liver and blood. nih.gov For example, in seals, PFOS concentrations in the liver were found to be 5.5-fold greater than in the blood. nih.gov

Geographical location also plays a crucial role in the bioaccumulation patterns observed. The presence of PFOS in marine mammals from the Arctic indicates the widespread global distribution of these compounds to even remote locations. nih.govresearchgate.net Studies comparing different regions have highlighted hotspots of contamination, often near industrial areas or urban centers. For instance, a study on the west coast of South Korea found that the bioaccumulation of PFAAs in various aquatic organisms was dependent on the corresponding concentrations in the water. snu.ac.kr

Comparisons across different ecosystems also reveal interesting patterns. A study on a terrestrial food chain in a Nordic skiing area found that the area was dominated by long-chained PFCAs, while a nearby reference area had a higher proportion of short-chained PFCAs. acs.org This suggests that the sources of contamination can significantly influence the types of PFAS that accumulate in the local biota.

Advanced Analytical Methodologies for Environmental Monitoring of Sodium Perfluorononanesulfonate

Targeted Analytical Techniques for Quantification

Targeted analysis focuses on the precise measurement of known analytes. For sodium perfluorononanesulfonate (B13422773), this involves highly sensitive and specific instrumentation capable of detecting the compound at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with mass spectrometry is the cornerstone for the analysis of perfluorinated compounds like sodium perfluorononanesulfonate. redalyc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of PFNA-S. nih.govanalytical-group.commdpi.comnih.gov It offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex environmental samples such as water, soil, and biological tissues. nih.govresearchgate.net The method involves separating the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. nih.gov The use of isotopically labeled internal standards, such as 13C-labeled PFNA-S, is a common practice to ensure accuracy and precision by compensating for matrix effects. nih.govresearchgate.net LC-MS/MS methods have been successfully developed and validated for the analysis of similar PFAS in various matrices, demonstrating good linearity, with limits of detection (LOD) in the low nanogram per gram (ng/g) range. nih.govnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides high mass accuracy and resolution, which is invaluable for the identification and confirmation of PFNA-S, especially in complex matrices where interferences are common. nih.gov This technique is not only used for targeted quantification but also plays a significant role in non-targeted and suspect screening approaches to identify a broader range of PFAS. nih.govnorden.org The high resolving power of HRMS helps to differentiate between compounds with very similar masses, increasing the confidence in identification. norden.org

A comparison of detection capabilities for similar PFAS using LC-based methods is presented below:

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Recovery | Reference |

| LC-MS/MS | PFOS | Fish Fillet | 0.04 ng/g | 90% | nih.gov |

| LC-MS/MS | PFOA | Fish Fillet | 0.04 ng/g | 76% | nih.gov |

| LC-MS/MS | PFOS | Egg Yolk | <0.5 ng/g | - | nih.gov |

| LC-MS/MS | PFOA | Egg Yolk | <0.1 ng/g | - | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile/Semi-Volatile Species

While less common for non-volatile ionic compounds like this compound, gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of more volatile or semi-volatile PFAS precursors that may be present in the environment. redalyc.organalytical-group.com

The primary challenge in using GC-MS for compounds like perfluorinated sulfonates is their low volatility. redalyc.org To overcome this, a derivatization step is necessary to convert the non-volatile analytes into more volatile forms suitable for GC analysis. redalyc.orgnih.gov Techniques such as silylation or in-port arylation have been developed for this purpose. nih.govacs.org For instance, in-port derivatization with diaryl iodonium (B1229267) salts has been successfully used to analyze perfluorooctanesulfonate (B1231939) (PFOS) isomers with high sensitivity. acs.org

Despite the added complexity of derivatization, GC-MS offers excellent separation capabilities, which can be particularly useful for resolving different isomers of perfluorinated compounds. acs.orgresearchgate.net

| Derivatization Technique | Target Analytes | Key Findings | Reference |

| Silylation | PFOA, PFOS | Successful quantification in packaging materials and textiles. | nih.gov |

| In-port Arylation | PFOS isomers, other PFAS | Achieved low detection limits (0.02–0.09 ng/mL for PFOS isomers) in human serum. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of fluorinated compounds, including this compound. researchgate.netpfascentral.orgmines.edu

¹⁹F-NMR provides detailed information about the chemical environment of the fluorine atoms within a molecule, allowing for the differentiation of various structural isomers. researchgate.netmines.edu This is particularly important as different isomers can have different toxicological properties and environmental fates. The technique can distinguish between linear and branched isomers, which is a common feature of PFAS produced by electrochemical fluorination. researchgate.net

A significant advantage of ¹⁹F-NMR is its ability to provide quantitative information without the need for compound-specific reference standards, as the signal intensity is directly proportional to the number of fluorine nuclei. pfascentral.orgnih.gov It is also less susceptible to matrix effects compared to mass spectrometry techniques. pfascentral.org However, its sensitivity is generally lower than that of MS-based methods, making it more suitable for the analysis of technical mixtures or highly contaminated samples rather than trace environmental monitoring. researchgate.net

Non-Targeted and Suspect Screening Approaches for Emerging Forms

The universe of PFAS is vast, with thousands of different compounds, many of which are not routinely monitored. researchgate.net Non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are essential for identifying these "emerging" or unknown PFAS in environmental samples. norden.orgresearchgate.netnih.gov

Suspect Screening: This approach involves searching for a predefined list of "suspect" compounds in the HRMS data. researchgate.netnih.gov These lists can be compiled from various sources, including scientific literature, industrial production data, and regulatory watch lists. researchgate.net The identification is based on accurate mass matching and isotopic patterns. nih.gov

Non-Targeted Analysis (NTA): NTA is a more exploratory approach that aims to identify all detectable compounds in a sample without any prior assumptions. nih.govresearchgate.net This is achieved by using sophisticated data processing techniques to find features in the mass spectrometry data that are characteristic of PFAS, such as specific mass defects or fragmentation patterns. researchgate.netwaters.com Fragment ion flagging (FIF) is one such technique that looks for characteristic fragment ions of PFAS to anticipate their presence. researchgate.net

These screening methods have been instrumental in the discovery of numerous novel PFAS in various environmental matrices, including water, soil, and consumer products. researchgate.netnih.gov

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Measurements by Combustion Ion Chromatography (CIC)

To get a broader measure of the total PFAS contamination, methods that quantify the total amount of organic fluorine are employed. eurofins.commontrose-env.com Combustion Ion Chromatography (CIC) is a key technique in this area. metrohm.comacs.orgmetrohm.com

The CIC process involves the high-temperature combustion of a sample, which converts all organofluorine compounds into hydrogen fluoride (B91410) (HF). acs.orgthermofisher.com The resulting HF gas is then captured in an absorption solution and quantified using ion chromatography. acs.org

Adsorbable Organic Fluorine (AOF): This is a specific fraction of TOF that can be adsorbed onto a sorbent material, typically activated carbon. montrose-env.comthermofisher.comqa-group.com This method is particularly useful for aqueous samples and is the basis for regulatory methods like EPA Method 1621. montrose-env.com AOF is considered a good proxy for the total PFAS concentration in water samples. thermofisher.comqa-group.com

These sum parameter methods are valuable for screening samples and prioritizing them for more detailed, targeted analysis. metrohm.comthermofisher.com

| Parameter | Description | Analytical Technique | Application |

| TOF | Total concentration of fluorine in all organic compounds. | Combustion Ion Chromatography (CIC) | Comprehensive screening of various matrices for total PFAS content. eurofins.comnih.gov |

| AOF | Fraction of TOF that can be adsorbed onto a sorbent. | CIC with a pre-concentration step on activated carbon. | Screening of aqueous samples like drinking water and wastewater for PFAS contamination. thermofisher.comqa-group.com |

Total Oxidizable Precursor (TOP) Assay for Precursor Transformation Assessment

Many PFAS exist in the environment as "precursors," which can be transformed into more stable perfluoroalkyl acids (PFAAs), such as PFOS and PFOA, through natural processes. alsglobal.comnih.gov The Total Oxidizable Precursor (TOP) assay is a laboratory method designed to mimic and accelerate this transformation. alsglobal.commeasurlabs.comwikipedia.org

The TOP assay involves treating a sample with a strong oxidizing agent, typically persulfate, under heat and alkaline conditions. alsglobal.com This process converts the oxidizable PFAS precursors into their corresponding terminal PFAAs, which are then quantified using standard targeted analytical methods like LC-MS/MS. alsglobal.comnih.gov

By comparing the concentrations of specific PFAAs before and after the TOP assay, researchers can estimate the concentration of precursor compounds in the original sample. wikipedia.orgbohrium.com This information is critical for a comprehensive risk assessment, as it reveals the "hidden" potential for the formation of persistent and toxic PFAAs from their precursors. alsglobal.comnih.gov The TOP assay has been applied to various matrices, including water, soil, and aqueous film-forming foams (AFFF). alsglobal.comwikipedia.org

Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices

The effective extraction and concentration of this compound from complex environmental matrices is a critical first step in its analysis. The choice of method depends heavily on the matrix type (e.g., water, soil, sediment, biota) and the required detection limits. Solid-phase extraction (SPE) is the most prevalent technique for aqueous samples, while various liquid-solid extraction methods are employed for solid and biological matrices.

For aqueous matrices such as drinking water and surface water, SPE is widely used to concentrate the analyte and remove interfering substances. chromatographyonline.com Weak anion exchange (WAX) SPE cartridges are commonly employed for PFAS analysis. The process typically involves passing a large volume of water through the SPE cartridge, where the PFNS is retained. The cartridge is then washed to remove co-extracted matrix components, and the analyte is eluted with a small volume of an organic solvent, often methanol (B129727) with a basic modifier like ammonium (B1175870) hydroxide (B78521). researchgate.net To enhance throughput and reduce manual labor, on-line SPE systems coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. researchgate.netnih.gov These automated systems reduce sample handling, minimize the risk of procedural errors, and decrease analysis time. nih.gov

The extraction of PFNS from solid matrices like soil and sediment is more complex due to the strong interactions between the analyte and the matrix components. The sorption of perfluoroalkane sulfonates to soil and sediment is influenced by factors such as organic carbon content, clay content, and pH. frontiersin.orgnih.gov Common extraction techniques include ultrasonic extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE), often using methanol or acetonitrile (B52724) as the extraction solvent. pmf.unsa.ba An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), may be added during extraction to improve the recovery of ionic PFAS like PFNS. Following the initial extraction, the extract typically requires a cleanup step, often using dispersive SPE with sorbents like graphitized carbon black (GCB) to remove co-extracted interferences such as humic acids. chromatographyonline.com

Biota samples, such as fish tissue and blood plasma, present unique challenges due to their high protein and lipid content. Sample preparation often begins with homogenization of the tissue. For analytes like PFNS that may be bound to proteins in biological fluids, a protein precipitation step is necessary. sigmaaldrich.com This is commonly achieved by adding a polar solvent like acetonitrile or an acid such as formic acid. The extraction is frequently performed using an alkaline digestion method (e.g., with potassium hydroxide in methanol) followed by liquid-liquid extraction or SPE for cleanup and concentration.

Table 1: Summary of Extraction Methodologies for this compound

| Matrix | Primary Extraction Technique | Common Sorbents/Solvents | Key Considerations |

|---|---|---|---|

| Water (Drinking, Surface) | Solid-Phase Extraction (SPE), On-line SPE | Weak Anion Exchange (WAX) sorbents; Elution with basic methanol. researchgate.net | Large sample volumes (up to 5000 µL) can be processed to achieve low detection limits. researchgate.net On-line methods improve efficiency. nih.gov |

| Soil & Sediment | Ultrasonic Extraction, Pressurized Liquid Extraction (PLE) | Methanol or acetonitrile, sometimes with ion-pairing agents. Dispersive SPE with GCB for cleanup. chromatographyonline.com | Sorption is influenced by pH and organic matter content. frontiersin.org Cleanup is crucial to remove matrix interferences. |

| Biota (Tissue, Plasma) | Alkaline Digestion, Protein Precipitation, Liquid-Liquid Extraction | Acetonitrile for protein precipitation; Methanol/KOH for digestion; SPE for cleanup. sigmaaldrich.com | Requires removal of lipids and proteins which can cause significant matrix effects and interfere with analysis. |

Quality Assurance, Quality Control, and Interlaboratory Comparison Studies

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. Given the trace levels at which these compounds are often found and the potential for sample contamination, a comprehensive QA/QC program is integral to any analytical method.

Key components of a QA/QC program include the analysis of various blank samples (method blanks, field blanks, instrument blanks) to monitor for contamination at every stage of the analytical process. Laboratory control samples (LCS) and laboratory control sample duplicates (LCSD) are used to assess the accuracy and precision of the method. These consist of a clean matrix (e.g., reagent water) spiked with a known concentration of PFNS and other target analytes. Matrix spike (MS) and matrix spike duplicate (MSD) samples are used to evaluate the effect of the sample matrix on the analytical method's performance.

The use of isotopically labeled internal standards is a critical practice in PFAS analysis. A mass-labeled analogue of PFNS (e.g., ¹³C₄-PFNS) is added to every sample before extraction. This standard helps to correct for any loss of the native analyte during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis, thereby improving the accuracy of quantification. nih.gov

Interlaboratory comparison studies are vital for assessing the proficiency and comparability of analytical results among different laboratories. redalyc.org These studies involve distributing a common set of samples (e.g., spiked water or reference materials) to participating labs for analysis. The results help to identify analytical challenges, such as those related to the analysis of branched isomers, and promote the standardization and improvement of methods across the analytical community. frontiersin.orgredalyc.org The performance in these studies is often evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value.

Table 2: Common Quality Control Parameters and Typical Acceptance Criteria

| QC Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Assess contamination during sample preparation and analysis. | Below the Method Reporting Limit (MRL). |

| Laboratory Control Sample (LCS) | Assess method accuracy on a clean matrix. | Recovery within 70-130% of the true value. |

| Matrix Spike (MS) / Matrix Spike Duplicate (MSD) | Assess method accuracy and precision in a specific sample matrix. | Recovery within 70-130%; Relative Percent Difference (RPD) < 30%. |

| Isotopically Labeled Internal Standard | Correct for analyte loss and matrix effects. nih.gov | Recovery within a specified range (e.g., 50-150%). |

| Interlaboratory Comparison | Evaluate analytical performance against other laboratories. redalyc.org | Z-scores typically between -2 and +2. |

Isomer-Specific Analysis and Its Environmental Relevance

Historically, perfluoroalkane sulfonates like PFNS were produced via electrochemical fluorination (ECF). This process results in a mixture of isomers, comprising approximately 70% linear isomers and 30% branched isomers. frontiersin.org In contrast, modern manufacturing methods like telomerization produce predominantly linear isomers. researchgate.net This distinction in isomeric profiles makes isomer-specific analysis a powerful tool for source apportionment, helping to differentiate between contamination from historical and contemporary sources.

The linear and branched isomers of PFNS exhibit different physical-chemical properties, which in turn affects their fate, transport, and partitioning in the environment. researchgate.net For instance, studies on the closely related compound perfluorooctane (B1214571) sulfonate (PFOS) have shown that linear and branched isomers can have different sorption behaviors in soil. frontiersin.orgresearchgate.net Research indicates that under acidic conditions, the linear isomer of PFOS sorbs more readily to soil, while under neutral to alkaline conditions, branched isomers may sorb more strongly. frontiersin.orgresearchgate.net This differential partitioning implies that the isomer profile of PFNS found in groundwater could be different from that in the overlying soil.

Isomer-specific analysis is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The separation of linear and branched isomers requires specialized chromatographic columns and optimized gradient elution programs to achieve sufficient resolution. While challenging, this level of detailed analysis provides invaluable information for environmental risk assessment, as the bioaccumulation potential and toxicological properties of branched isomers may differ from their linear counterparts. researchgate.net The routine quantification of PFAS that integrates all isomers into a single peak may overlook these crucial differences. researchgate.net

Table 3: Comparison of Linear vs. Branched Perfluoroalkane Sulfonate Isomers

| Characteristic | Linear Isomers | Branched Isomers | Environmental Relevance |

|---|---|---|---|

| Primary Source | Telomerization (modern) and ECF (historical). researchgate.net | Electrochemical Fluorination (ECF) (historical). frontiersin.org | Isomer profiles can be used for source tracking of contamination. researchgate.net |

| Environmental Partitioning | May exhibit different sorption coefficients (Kd) in soil and sediment compared to branched isomers. frontiersin.org | Sorption behavior is pH-dependent and can differ from linear isomers, affecting mobility in the environment. researchgate.net | Differential transport can lead to varying isomer ratios in different environmental compartments (e.g., soil vs. water). |

| Analytical Method | Separated and quantified using specialized LC-MS/MS methods. | Co-elute or are separated from the linear isomer and other branched isomers with optimized chromatography. researchgate.net | Isomer-specific quantification provides more accurate data for exposure and risk assessment. researchgate.net |

Environmental Remediation and Treatment Technologies for Sodium Perfluorononanesulfonate Contamination

Separation and Removal Technologies

Separation and removal technologies focus on physically isolating Sodium perfluorononanesulfonate (B13422773) from the environmental medium, typically water, without chemically altering the compound itself. This process results in a concentrated waste stream that requires further management.

Adsorption Using Granular Activated Carbon (GAC)

Granular activated carbon (GAC) is a widely utilized adsorbent for the removal of a range of organic contaminants from water, including per- and polyfluoroalkyl substances (PFAS) like Sodium perfluorononanesulfonate. nih.govtechexplorist.com The effectiveness of GAC is attributed to its large specific surface area and porous structure, which provide ample sites for adsorption. nih.gov The primary mechanism for PFAS removal by GAC is hydrophobic interaction between the fluorinated carbon chain of the molecule and the carbon surface. nih.gov

Research has shown that the adsorption capacity of GAC is influenced by several factors, including the properties of the GAC itself (e.g., pore size distribution) and the chemical structure of the PFAS compound. nih.govnih.gov Longer-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), which is structurally similar to this compound, tend to adsorb more strongly to GAC than their shorter-chain counterparts. nih.gov The presence of other organic matter in the water can lead to competition for adsorption sites, potentially reducing the efficiency of GAC for PFAS removal. nih.govresearchgate.net

Table 1: Research Findings on GAC Adsorption of Structurally Similar PFAS Compounds

| Adsorbent | Target Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Bamboo-derived GAC | PFOS, PFOA | Exhibited high adsorption capacity, with equilibrium reached within 24 hours. Hydrophobic interactions were the primary adsorption mechanism. | nih.gov |

| Filtrasorb 400 (GAC) | PFOS, PFOA, PFHpA | Sorption rate followed the order PFOS > PFOA > PFHpA. The sulfonate head group and hydrophobicity influenced sorption. | nih.gov |

| Various GACs | Broad range of PFAS | Sorption behavior is influenced by GAC porosity and the structural properties of the PFAS. | nih.gov |

| Filtrasorb 400 (GAC) | PFOS, PFOA | GAC showed lower sorption capacity compared to powdered activated carbon (PAC) and an anion-exchange resin. | nih.gov |

Ion Exchange Resins

Ion exchange (IX) is a highly effective technology for the removal of anionic contaminants like this compound from water. nih.govsci-hub.se Anion exchange resins, which are polymeric materials with positively charged functional groups, capture the negatively charged sulfonate head of the this compound molecule through electrostatic interactions. taylorfrancis.com In addition to ion exchange, hydrophobic interactions between the resin's polymer matrix and the compound's fluorinated tail also contribute to the removal process. nih.gov

Studies have demonstrated that ion exchange resins can offer superior performance compared to GAC, particularly for a broader range of PFAS, including both long- and short-chain compounds. nxedge.ioresearchgate.net The efficiency of IX resins is dependent on the type of resin (e.g., polystyrene-based vs. polyacrylic-based), with more hydrophobic resins generally showing higher removal efficiency. nih.govresearchgate.net The presence of other anions in the water, such as sulfate (B86663), can compete with this compound for the exchange sites on the resin, potentially impacting its performance. nih.gov

Table 2: Performance of Different Ion Exchange Resins for PFAS Removal

| Resin Type | Target Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Polystyrene & Polyacrylic Resins | PFOS, PFOA | Polyacrylic resins exhibited faster sorption and higher capacity than polystyrene resins due to their hydrophilic matrix. | nih.gov |

| Commercially Available IX Resins | PFOA, PFOS | Isotherm uptake capacity can reach up to 5 mmol/g. Removal is driven by diffusion, electrostatic interactions, and hydrophobic effects. | nih.gov |

| PFAS-selective Resins (e.g., ResinTech SIR-110) | Various PFAS | Offers up to 10 times the capacity of activated carbon and is effective for both long- and short-chain PFAS. | nxedge.io |

| Various Anion Exchange Resins | PFOA, PFOS | Strong base anion exchange resins showed superior removal capacity. Pore size played a significant role in removal efficiency. | researchgate.net |

Novel Sorbent Materials (e.g., Magnetic Ultrafine Hydrotalcite, Aluminum-Based Sorbents)

To overcome some of the limitations of conventional sorbents, research is ongoing into the development of novel materials with enhanced affinity and selectivity for PFAS. These materials often employ a combination of removal mechanisms.

Magnetic Sorbents: Researchers have developed magnetic fluorinated polymer sorbents that can be coated onto PFAS particles in contaminated water. techexplorist.comtechnologynetworks.com These coated particles can then be removed from the water using a magnet, offering a rapid and efficient removal process. techexplorist.comtechnologynetworks.com Another approach involves magnetic activated carbon (MAC), which allows for the retrieval of the spent sorbent from the treated soil or water for subsequent destruction of the adsorbed PFAS. nih.gov

Hydrotalcite: Hydrotalcite, a type of layered double hydroxide (B78521), has shown promise as an effective adsorbent for PFAS. nih.gov Calcination of hydrotalcite at around 400°C significantly enhances its adsorption capacity. However, its performance can be sensitive to storage conditions, as the adsorption of atmospheric carbon dioxide and moisture can reduce its effectiveness. nih.gov

Aluminum-Based Sorbents: Certain commercial sorbents combine the properties of clays, organic material, and aluminum hydroxide to effectively stabilize PFAS in soil. enviro.wiki These materials work through a combination of cation exchange, hydrophobic sorption, and electrostatic interactions to reduce the leachability of PFAS by over 99%. enviro.wiki

Other Novel Sorbents: A variety of other novel sorbents are being investigated, including organoclays, which have demonstrated higher adsorption capacities for some PFAS compared to GAC, likely due to electrostatic interactions. nih.gov Silica-based sorbents are also being developed, offering a chemically well-defined and versatile platform for modification to enhance PFAS removal. nih.gov

Membrane Filtration Techniques (e.g., Reverse Osmosis, Nanofiltration)

Membrane filtration technologies, particularly reverse osmosis (RO) and nanofiltration (NF), are pressure-driven processes that can effectively remove a wide range of contaminants from water, including this compound. researchgate.net These methods utilize semipermeable membranes that allow water molecules to pass through while retaining larger ions and molecules.

Reverse Osmosis (RO): RO systems employ membranes with very small pore sizes, enabling them to reject over 99% of various PFAS, including those structurally similar to this compound. cloudwaterfilters.comwatertechnologies.comnih.gov The effectiveness of RO is generally high for a broad spectrum of PFAS, making it a reliable treatment option. researchgate.netculligan.com However, RO produces a concentrated reject stream that requires further treatment or disposal.

Nanofiltration (NF): NF membranes have slightly larger pores than RO membranes and typically exhibit high rejection rates for polyvalent ions and larger organic molecules. itrcweb.org While still effective for PFAS removal, NF may have a slightly lower rejection rate for some smaller PFAS compounds compared to RO. researchgate.net Like RO, NF also generates a concentrate stream.

Table 3: Efficacy of Membrane Filtration for PFAS Removal

| Technology | Target Compound(s) | Removal Efficiency | Key Findings | Reference(s) |

|---|---|---|---|---|

| Reverse Osmosis (RO) | Wide range of PFAS | >90% | Highly effective for in-home water treatment systems. | cloudwaterfilters.com |

| Reverse Osmosis (RO) | PFOS | >99% | Rejection was better for tighter membranes; flux decreased with increasing PFOS concentration. | nih.gov |

| Reverse Osmosis (RO) & Nanofiltration (NF) | Various PFAS | RO: >99%; NF: ~95% | Both are effective, but RO generally has a higher rejection rate for a broader range of PFAS. | researchgate.net |

Destructive Technologies and Advanced Oxidation/Reduction Processes (AOPs/ARPs)

In contrast to separation technologies, destructive technologies aim to break down the highly stable chemical structure of this compound into less harmful substances. This is often achieved through advanced oxidation and/or reduction processes (AOPs/ARPs), which generate highly reactive species.

UV-Based Advanced Oxidation (UV/Persulfate, UV/Sulfite, UV/H2O2)

Ultraviolet (UV) light can be combined with certain chemicals to generate powerful radicals capable of degrading PFAS.

UV/Persulfate (UV/PS): This process involves the activation of persulfate (S₂O₈²⁻) by UV light to produce sulfate radicals (SO₄⁻•), which are strong oxidizing agents. The UV/PS system has been shown to be effective in degrading PFAS. researchgate.netdiva-portal.org However, the degradation of some PFAS can be incomplete, and the presence of other substances in the water, such as chloride and carbonate, can inhibit the process. nih.gov

UV/Sulfite (UV/S): The UV/sulfite system generates hydrated electrons (eₐₒ⁻), which are powerful reducing agents. This reductive pathway has shown promise for the degradation and defluorination of perfluorosulfonates. nih.govresearchgate.net The addition of iodide to the UV/sulfite system can significantly accelerate the degradation of PFAS. nih.gov

UV/Hydrogen Peroxide (UV/H₂O₂): This AOP generates hydroxyl radicals (•OH) when hydrogen peroxide is irradiated with UV light. While effective for many organic contaminants, the high strength of the carbon-fluorine bond in compounds like this compound makes them resistant to oxidation by hydroxyl radicals alone. researchgate.net Therefore, UV/H₂O₂ is generally less effective for the degradation of these highly fluorinated compounds compared to other AOPs/ARPs.

Table 4: Research Findings on UV-Based Degradation of Structurally Similar PFAS

| Technology | Target Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| UV/Persulfate (UV/PS) | OBS (a novel PFAS) | Achieved rapid degradation but with a low defluorination rate of 27.6%. | researchgate.net |

| UV/Persulfate (UV/PS) | PFBA, PFOA, PFOS | Degradation efficiency was influenced by persulfate concentration, initial PFAS concentration, and treatment time. Matrix effects in real water samples reduced efficiency. | diva-portal.org |

| UV/Sulfite (UV/S) | PFBS, PFCAs, PFSAs | Addition of iodide significantly accelerated degradation and defluorination rates, up to three times faster than UV/S alone. | nih.gov |

| UV/Sulfite (UV/S) | PFSAs | More recalcitrant than PFCAs under this treatment, with a strong chain-length dependence. | researchgate.net |

Electrochemical Oxidation/Reduction

Electrochemical methods are advanced oxidation processes that utilize electrical energy to degrade persistent organic pollutants like PFNS. These methods can be broadly categorized into electrochemical oxidation (EO) and electrochemical reduction (ER).

Electrochemical Oxidation (EO) involves the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), at the anode surface. These radicals can non-selectively break down the strong carbon-fluorine (C-F) bonds characteristic of PFAS. The process can occur through direct electron transfer from the PFNS molecule to the anode or indirect oxidation by electrochemically generated oxidants. researchgate.net Boron-doped diamond (BDD) is a commonly used anode material due to its high oxygen evolution potential, which favors the production of hydroxyl radicals over the competing oxygen evolution reaction. researchgate.net Studies on the electrochemical oxidation of a PFOS substitute, F-53B, using a modified BDD anode demonstrated a removal ratio of 95.6% and a defluorination ratio of 61.39% after 30 minutes of electrolysis at a current density of 30 mA/cm². researchgate.net The degradation of PFNS via EO is expected to proceed through a stepwise removal of CF2 units, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs) as intermediates before complete mineralization to fluoride (B91410) ions, carbon dioxide, and sulfate. researchgate.netnih.gov

Electrochemical Reduction (ER) is a less-studied but promising alternative that involves the transfer of electrons to the PFAS molecule at the cathode, leading to its degradation. This process can lead to the defluorination of the carbon chain and the formation of hydrogenated products. A mechanistic study of the electrochemical reduction of perfluorooctanoic acid (PFOA) on gold electrodes revealed a concerted mechanism for reductive defluorination. mdpi.com While specific studies on the electrochemical reduction of PFNS are limited, research on PFOS suggests that ER can be more effective and energy-efficient than EO. The degradation of PFOS by ER proceeds via H/F exchange, chain-shortening, and C-C cleavage, driven by active species like aqueous electrons (e-aq), hydroxyl radicals (•OH), and hydrogen radicals (H•).

Hydrothermal Alkali Treatment (HALT)

Hydrothermal Alkali Treatment (HALT) is a destructive technology that employs high temperatures (typically 200-350°C) and pressures in an alkaline aqueous environment to break down PFAS. researchgate.net The process leverages the unique properties of water under these conditions to facilitate the degradation of highly stable compounds like PFNS.

In the HALT process, the addition of a strong base, most commonly sodium hydroxide (NaOH), is crucial for promoting the degradation of perfluoroalkyl sulfonates (PFSAs), which are known to be more recalcitrant than PFCAs. nih.govmines.edu Research has shown that under alkaline hydrothermal conditions, the hydroxyl ion (OH-) attacks the sulfonate head group of the PFSA molecule, initiating the degradation process. researchgate.net This is followed by a series of rapid sequential decarboxylation reactions that lead to the complete mineralization of the compound. researchgate.net

Studies on the treatment of various PFAS, including those found in aqueous film-forming foam (AFFF), have demonstrated that HALT can achieve near-complete degradation and defluorination of long-chain PFSAs within minutes to hours. nih.govnih.gov For instance, in one study, 148 different PFAS compounds identified in AFFF-impacted groundwater and soil samples were mostly degraded to non-detectable levels within 90 minutes of treatment with 5 M NaOH at 350°C. nih.gov While shorter-chain PFSAs (C3-C5) were found to be more recalcitrant, the results indicate that HALT is a highly effective technology for the destruction of long-chain PFSAs like PFNS. nih.gov The effectiveness of different alkali amendments has also been investigated, with hydroxides of potassium, cesium, and rubidium showing similar degradation and defluorination efficacy to NaOH for a model PFSA. mines.edu

Low-Temperature Mineralization and Mechanochemical Degradation

Low-Temperature Mineralization has emerged as a less energy-intensive alternative to high-temperature destruction technologies. One promising approach involves the use of sodium hydroxide in a mixture of water and a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This method has been shown to effectively mineralize PFCAs at temperatures as low as 80-120°C. mdpi.com The process is initiated by the decarboxylation of the PFCA, which forms a reactive perfluoroalkyl anion intermediate that subsequently degrades to fluoride ions. mdpi.com However, subjecting perfluorooctane sulfonate (PFOS) to the same conditions did not result in degradation, indicating that this specific pathway is not directly applicable to PFSAs like PFNS. mdpi.com

Coagulation and Flocculation Approaches

Coagulation and flocculation are conventional water treatment processes that involve the addition of chemicals (coagulants) to destabilize suspended particles and facilitate their aggregation into larger flocs, which can then be removed by sedimentation or filtration. While conventional coagulation with agents like alum and ferric chloride has shown limited effectiveness in removing PFAS, especially short-chain ones, enhanced coagulation and the use of novel coagulants have demonstrated improved removal efficiencies. scispace.comnih.govnjit.edu

The removal of PFAS through coagulation is influenced by several factors, including the type and dosage of the coagulant, pH, and the presence of natural organic matter. nih.gov Enhanced coagulation, which involves using higher coagulant doses at a lower pH, has been found to be more effective for removing PFOS and PFOA. nih.gov The primary removal mechanism is believed to be the adsorption of PFAS onto the freshly formed metal hydroxide flocs. nih.gov

Recent research has focused on improving PFAS removal by using modified coagulants or coagulant aids. For example, the addition of a cationic surfactant, cetyltrimethylammonium chloride (CTAC), as a coagulant-aid has been shown to significantly enhance the removal of both short-chain and long-chain PFAS. njit.edursc.orgresearchgate.net In one study, an elevated dose of ferric chloride (100 mg/L) combined with CTAC (1 mg/L) resulted in over 80% removal of PFOS. njit.edursc.orgresearchgate.net The combination of CTAC with powdered activated carbon (PAC) as an additive further improved the removal of PFOS to over 98%. njit.edursc.orgresearchgate.net Natural coagulants, such as Moringa oleifera, have also shown promise, with one study reporting higher removal efficiencies for PFOS and PFOA compared to conventional coagulants. scispace.com Generally, sulfonated PFAS like PFNS are removed more efficiently than carboxylated ones, likely due to their higher hydrophobicity, which leads to better interactions with the flocs. njit.edursc.orgresearchgate.net

Table 1: Efficacy of Different Coagulation Approaches for Long-Chain PFAS Removal

| Coagulation Approach | Coagulant/Aid | Target PFAS | Removal Efficiency | Reference |

| Enhanced Coagulation | Ferric Chloride (>60 mg/L) | PFOS/PFOA | >20% | nih.gov |

| Surfactant-Enhanced | Ferric Chloride (100 mg/L) + CTAC (1 mg/L) | PFOS | >80% | njit.edursc.orgresearchgate.net |

| Surfactant-Enhanced + PAC | Ferric Chloride + CTAC + PAC | PFOS | >98% | njit.edursc.orgresearchgate.net |

| Natural Coagulant | Moringa oleifera (30 mg/L) | PFOS | 65% | scispace.com |

In Situ Remediation Strategies and Emerging Techniques (e.g., In Situ Chemical Oxidation)

In situ remediation involves treating contaminants in place within the subsurface, avoiding the need for excavation and transport of contaminated soil or groundwater. For PFAS, a prominent in situ strategy is the use of colloidal activated carbon (CAC). This approach involves injecting fine particles of activated carbon into the subsurface to create a permeable reactive barrier. The CAC coats the aquifer matrix, effectively creating a large-scale filter that adsorbs and immobilizes PFAS, thereby preventing their migration in groundwater. rsc.org While this is a sequestration method rather than a destructive one, it can be a cost-effective long-term management solution.

In Situ Chemical Oxidation (ISCO) is an emerging destructive technology for PFAS remediation. ISCO involves injecting chemical oxidants, such as persulfate, into the subsurface to break down contaminants. However, the application of ISCO for PFAS has faced challenges. Research has shown that persulfate activation for PFAS degradation is complex and can be inhibited by the soil matrix. clu-in.org For instance, studies have found that while persulfate can degrade PFOA in the aqueous phase, its effectiveness is significantly reduced when PFOA is sorbed onto granular activated carbon (GAC), a material often used in conjunction with ISCO. clu-in.org Furthermore, PFOS has shown to be highly resistant to degradation by activated persulfate, even at increased oxidant doses. clu-in.org The presence of other organic matter in the soil can also consume the oxidants, reducing their availability for PFAS degradation.

A study investigating the degradation of a novel PFAS, sodium p-perfluorous nonenoxybenzenesulfonate (OBS), using UV/persulfate showed rapid degradation of the parent compound but a low defluorination rate of only 27.6%, suggesting the formation of other fluorinated byproducts. researchgate.net These findings highlight the need for further research to optimize ISCO for the effective in-situ destruction of recalcitrant compounds like PFNS.

Evaluation of Treatment Efficacy and Mechanisms

The evaluation of treatment efficacy for PFNS and other PFAS relies on monitoring the disappearance of the parent compound and the formation of degradation products, with the ultimate goal of complete mineralization to fluoride ions, carbon dioxide, and sulfate.

Electrochemical Oxidation/Reduction: The efficacy of electrochemical methods is typically evaluated by measuring the degradation rate of the target PFAS and the extent of defluorination. The mechanism involves the generation of highly reactive species that attack the PFAS molecule. For EO, the primary mechanism is oxidation by hydroxyl radicals, leading to a stepwise shortening of the perfluoroalkyl chain. researchgate.netnih.gov For ER, the mechanism involves reductive defluorination by aqueous electrons and other radical species. The formation of shorter-chain PFCAs as intermediates is a key indicator of the degradation pathway. researchgate.netnih.gov